REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH:10]=[CH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:13](Cl)(Cl)[C:14](Cl)=[O:15].C(=O)([O-])O.[Na+].[Cl-].[NH4+]>[Cu].[Zn].[Zn].CCCCCCC.C(OCC)(=O)C.C(COC)OC.C(OCC)C>[CH2:1]([O:8][CH2:9][CH:10]1[CH2:13][C:14](=[O:15])[CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5,6.7,9.10|
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Name
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|
Quantity
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500 mL
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Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
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20 g
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Type
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reactant
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Smiles
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[Cl-].[NH4+]
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Name
|
|
Quantity
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30 g
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Type
|
catalyst
|
Smiles
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[Zn]
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Name
|
n-heptane ethyl acetate
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Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCCCCCC.C(C)(=O)OCC
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Name
|
|
Quantity
|
43.6 mL
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Type
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reactant
|
Smiles
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ClC(C(=O)Cl)(Cl)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(OC)COC
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OCC=C
|
Name
|
|
Quantity
|
74.5 g
|
Type
|
catalyst
|
Smiles
|
[Cu].[Zn]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
while stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at mom temperature for six hours
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Duration
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6 h
|
Type
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ADDITION
|
Details
|
The reaction mixture was poured into ice-
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent in the filtrate was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate
|
Type
|
DISSOLUTION
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Details
|
The obtained dichloro product was dissolved in methanol (200 mL)
|
Type
|
STIRRING
|
Details
|
while vigorously stirring
|
Type
|
FILTRATION
|
Details
|
the insoluble matters were filtered off with Celite
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the residue, which
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent in the filtrate was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC1CC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 37.9 mmol | |
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |